
5-Iodoindole
Overview
Description
5-Iodoindole: is an organic compound with the molecular formula C8H6IN . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indole ring. This modification imparts unique chemical properties to the molecule, making it valuable in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Indole: One common method for preparing 5-Iodoindole involves the halogenation of indole. This can be achieved by reacting indole with iodine in the presence of an oxidizing agent such as potassium iodate or sodium hypochlorite.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of an indole derivative with an iodoarene.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes. The halogenation method is particularly favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodoindole can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include 5-alkylindoles, 5-arylindoles, and 5-aminoindoles.
Oxidation Products: this compound-2,3-dione is a common oxidation product.
Reduction Products: 5-iodoindoline is a typical reduction product.
Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity Against Multidrug-Resistant Bacteria
5-Iodoindole has demonstrated potent antimicrobial activity, particularly against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. In a study, it was shown to effectively inhibit bacterial growth, biofilm formation, and motility. The compound induced rapid cell death through mechanisms involving membrane damage and increased reactive oxygen species (ROS) production .
- Mechanism of Action : The efficacy of this compound is attributed to its ability to disrupt the bacterial cell membrane, leading to significant loss of cytoplasmic proteins and sugars. At a concentration of 200 µg/mL, protein release was 11.2-fold higher compared to controls .
Broad-Spectrum Antimicrobial Activity
In addition to its effects on A. baumannii, this compound has shown antimicrobial activity against other pathogens including various strains of E. coli, Staphylococcus aureus, and the fungus Candida albicans. The compound was effective at concentrations around 486 µg/mL, with significant reductions in colony-forming units (CFUs) observed across different microbial species .
Nematicidal and Insecticidal Applications
Effects on Plant-Parasitic Nematodes
This compound exhibits notable nematicidal properties against plant-parasitic nematodes such as Bursaphelenchus xylophilus and Meloidogyne incognita. Research indicates that it induces death in nematodes through a unique mechanism involving the formation of giant vacuoles, leading to a type of cell death known as methuosis .
- Efficacy : At concentrations as low as 0.05 mM, this compound significantly reduced nematode survival rates. Complete mortality was observed at higher concentrations (0.1 mM), making it a potential candidate for eco-friendly pest control strategies in agriculture .
Medicinal Chemistry Applications
Potential Drug Development
The structural properties of this compound make it a valuable scaffold for the development of new therapeutic agents. Its ability to act as an agonist for glutamate-gated chloride channels suggests potential applications in treating parasitic infections . Furthermore, the compound's safety profile has been demonstrated in various models, indicating its suitability for further pharmacological exploration .
Summary Table of Applications
Application Area | Specific Use Cases | Observations |
---|---|---|
Antimicrobial | Effective against A. baumannii, E. coli, etc. | Induces rapid cell death via membrane disruption |
Nematicidal | Targets Bursaphelenchus xylophilus | Induces methuosis; effective at low concentrations |
Medicinal Chemistry | Potential drug development scaffold | Safe in biological models; acts on specific receptors |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound rapidly killed A. baumannii and inhibited biofilm formation effectively compared to traditional antibiotics .
- Nematicidal Activity : Research indicated that this compound caused significant mortality in nematodes at concentrations as low as 0.05 mM, with observed morphological changes consistent with vacuolation .
- Safety Profile : In studies involving plant models, this compound showed no toxicity towards Brassica oleracea and Raphanus raphanistrum, supporting its ecological safety for agricultural applications .
Mechanism of Action
The mechanism of action of 5-Iodoindole and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways and exerting therapeutic effects . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5-bromo-1H-indole: Similar to 5-Iodoindole, but with a bromine atom instead of iodine.
5-chloro-1H-indole: Contains a chlorine atom at the 5-position.
5-fluoro-1H-indole: Features a fluorine atom at the 5-position.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Biological Activity
5-Iodoindole is a halogenated indole derivative that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial and nematicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential applications.
Antimicrobial Activity
Mechanisms of Action
This compound exhibits potent antimicrobial properties against a range of bacteria, including multidrug-resistant strains. Its mechanism primarily involves the induction of reactive oxygen species (ROS), leading to cell membrane disruption and cytoplasmic leakage. For instance, studies have shown that treatment with this compound can increase ROS production significantly, resulting in the loss of plasma membrane integrity and substantial cell shrinkage in bacteria like Escherichia coli and Staphylococcus aureus .
Efficacy Against Bacterial Persisters
One notable characteristic of this compound is its ability to eradicate persister cells—dormant bacterial cells that are typically resistant to conventional antibiotics. In experiments, this compound demonstrated a remarkable capacity to kill persister cells derived from both stationary and exponential phases of bacterial growth. At concentrations as low as 1.0 mM, it completely eliminated persister cells from E. coli O157:H7 and methicillin-resistant S. aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these bacteria were found to be between 1.0 and 2.0 mM, highlighting its effectiveness compared to other halogenated indoles .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. It was noted that this compound not only inhibits fungal growth but also affects biofilm formation—an important factor in fungal virulence . The ability to disrupt biofilms is particularly significant as biofilms contribute to chronic infections and resistance against antifungal treatments.
Nematocidal Activity
This compound has also been studied for its nematicidal properties, particularly against root-knot nematodes (Meloidogyne spp.). Research indicates that it induces severe phenotypic deformities in nematodes, such as organ disruption and increased vacuolization, leading to reduced fecundity and increased mortality rates . The compound's mechanism appears to involve rigid binding to specific receptors in nematodes, similar to the action of abamectin—a well-known anthelmintic agent .
Safety Profile
Despite its potent biological activities, studies have indicated that this compound is relatively safe for non-target organisms. It has been reported as nontoxic in various plant models, suggesting potential applications in agricultural settings without harming beneficial flora .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-iodoindole, and how can purity be validated?
- This compound is typically synthesized via nitration of m-toluidine followed by iodination . Alternative methods include palladium-catalyzed displacement of 5-bromoindole derivatives or N-methylation of this compound using iodomethane and NaH . Purity validation requires melting point analysis (lit. range: 101–104°C), HPLC, and spectroscopic techniques (e.g., NMR, IR). SMILES strings (
Ic1ccc2[nH]ccc2c1
) and InChI identifiers should be cross-verified with databases .
Q. What characterization techniques are critical for confirming this compound’s structural integrity?
- Essential techniques include:
- Mass spectrometry for molecular weight confirmation.
- NMR spectroscopy to verify substitution patterns (e.g., iodine at position 5).
- Elemental analysis to validate stoichiometry (CHIN).
- X-ray crystallography for unambiguous structural elucidation (if crystalline) .
Q. How is the minimum inhibitory concentration (MIC) of this compound determined against bacterial strains?
- MIC assays involve:
- Preparing serial dilutions of this compound (e.g., 0.1–3.0 mM) in growth media.
- Inoculating with standardized bacterial suspensions (e.g., E. coli K-12 BW25113, S. aureus 6538).
- Incubating at 37°C for 24 hours and measuring optical density (OD).
- MIC is defined as the lowest concentration with no visible growth. Reported MICs for this compound range from 1.0–2.0 mM for Gram-negative and Gram-positive pathogens .
Advanced Research Questions
Q. What experimental approaches elucidate this compound’s mechanism of action against bacterial persister cells?
- Key methodologies include:
- Persister cell induction : Treat exponential/stationary-phase cultures with antibiotics (e.g., rifampicin at 100 µg/mL) to induce dormancy .
- Time-kill assays : Expose persister cells to this compound (2 mM) and quantify viability via colony-forming unit (CFU) counts. Note that this compound eradicates E. coli persisters within 30 minutes, unlike indole or sodium iodide .
- Transcriptomic analysis : Compare mRNA levels (e.g., staphyloxanthin biosynthesis genes) in treated vs. untreated S. aureus .
Q. How can researchers design experiments to assess this compound’s biofilm inhibition efficacy?
- Use confocal laser microscopy to visualize biofilm architecture on polystyrene plates .
- COMSTAT analysis quantifies parameters:
- Biomass (µm/µm): Reduced by >93% in E. coli at 0.2 mM this compound.
- Mean thickness and substratum coverage: Critical for evaluating dose-dependent inhibition .
- Include controls: Sodium iodide (2 mM) to confirm iodine’s role is structural, not ionic .
Q. How should contradictory findings about this compound’s efficacy across bacterial species be addressed?
- Example: this compound kills E. coli and S. aureus persisters but not P. aeruginosa . Mitigation strategies:
- Comparative genomics : Identify species-specific targets (e.g., staphyloxanthin in S. aureus).
- Mechanistic studies : Test membrane permeability (via propidium iodide uptake) or redox stress (ROS assays) .
- Cross-validation : Replicate experiments under varying conditions (e.g., pH, temperature) .
Q. What methodologies clarify the role of iodine substitution in this compound’s bioactivity?
- Structure-activity relationship (SAR) studies :
- Compare this compound with halogenated analogs (e.g., 4-fluoroindole, 7-bromoindole).
- Measure MICs and persister-killing kinetics to identify iodine’s contribution .
- Molecular docking : Simulate interactions with bacterial targets (e.g., staphyloxanthin biosynthesis enzymes) .
Q. What experimental design considerations ensure reproducibility in this compound studies?
- Standardized protocols :
- Use ATCC strains (e.g., S. aureus ATCC 6538) and consistent growth media (e.g., LB broth).
- Pre-specify endpoints (e.g., 3-hour viability assays) .
Q. How can researchers resolve discrepancies in this compound’s impact on bacterial virulence factors?
- Example: this compound inhibits S. aureus staphyloxanthin but not E. coli morphology.
- Dose-response assays : Test sub-MIC concentrations (0.3 mM) to identify virulence modulation thresholds .
- Proteomics : Quantify virulence proteins (e.g., hemolysins) via SDS-PAGE or LC-MS .
Q. What strategies optimize this compound’s synergy with conventional antibiotics?
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for combinations (e.g., this compound + ampicillin).
- Mechanistic synergy : Pre-treat biofilms with this compound to enhance antibiotic penetration .
- In vivo models : Use Galleria mellonella or murine infection models to validate efficacy .
Properties
IUPAC Name |
5-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLYTUWUQMGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382031 | |
Record name | 5-Iodoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-91-4 | |
Record name | 5-Iodoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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